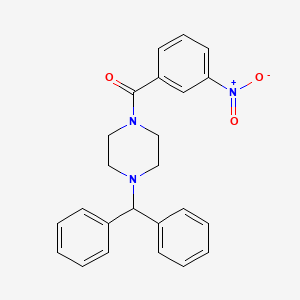

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

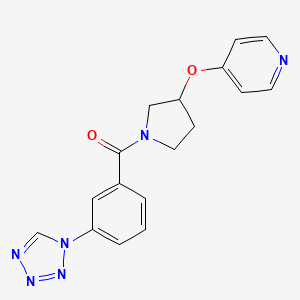

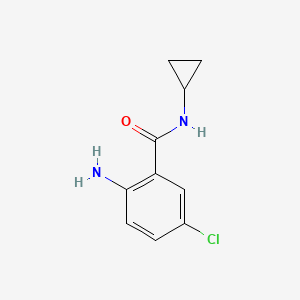

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine is a benzhydryl compound . The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure . The molecular formula of this compound is C18H19N3O3 .

Synthesis Analysis

The synthesis of this compound involves the nucleophilic substitution of 1-benzhydryl piperazine with various acyl chlorides . The reaction is typically carried out in N,N-dimethyl formamide, and anhydrous potassium carbonate is added .Molecular Structure Analysis

The product obtained from the synthesis is characterized spectroscopically and finally confirmed by X-ray diffraction study . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis

The synthesis of this compound involves a nucleophilic substitution reaction . This reaction is typically monitored by TLC .Physical and Chemical Properties Analysis

The title compound, C23H23N3O4S, crystallizes in the monoclinic space group C2/c . There is a large discrepancy in the bond angles around the piperazine N atoms .Wissenschaftliche Forschungsanwendungen

Cancer Cell Cytotoxicity

A study by Yarim et al. (2012) found that derivatives of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine exhibited significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This indicates potential applications in cancer treatment research (Yarim, Koksal, Durmaz, & Atalay, 2012).

Antimicrobial and Antifungal Activities

Compounds derived from this compound have demonstrated antimicrobial and antifungal properties. Yung et al. (1971) synthesized hydrazones of this compound and found activities against several bacterial and fungal species. Their research highlights the potential for developing new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).

Polymer Synthesis

In the field of polymer chemistry, Yu et al. (1999) reported the synthesis of a poly(amide−acylhydrazide−amide) using this compound as one of the monomers. This research contributes to the development of new materials with potential applications in various industries (Yu, Seino, & Ueda, 1999).

Development of Antidepressant Drugs

Silanes et al. (2004) investigated compounds derived from this compound for their potential as dual antidepressant drugs. Their study showed significant affinity for 5-HT(1A) receptors and serotonin reuptake inhibition, indicating the compound's potential in developing new treatments for depression (Silanes, Orus, Oficialdegui, Martínez Esparza, Lasheras, del Río, & Monge, 2004).

Antitubercular and Antileishmanial Activities

Thompson et al. (2016) explored the use of this compound derivatives for treating tuberculosis and visceral leishmaniasis. They found that specific modifications to the compound could improve solubility and safety while maintaining activity against these diseases (Thompson, O’Connor, Blaser, Yardley, Maes, Gupta, Launay, Martin, Franzblau, Wan, Wang, Ma, & Denny, 2016).

Wirkmechanismus

Target of Action

Derivatives of piperazine are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission . They are also found to possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .

Mode of Action

It is known that piperazine derivatives can interact with multiple receptors with high affinity . This interaction could lead to changes in the function of these receptors, resulting in the observed pharmacological effects.

Biochemical Pathways

Given its broad action on the cns, it is likely that it affects multiple biochemical pathways, particularly those involving dopaminergic neurotransmission .

Pharmacokinetics

Compounds containing an amide bond with fluorine atom substitution can alter the chemical properties, disposition, and biological activities of drugs .

Result of Action

Piperazine derivatives are known to have a broad range of pharmacological effects, including vasodilation, hypotension, anti-viral activity, and increased cerebral blood flow .

Eigenschaften

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c28-24(21-12-7-13-22(18-21)27(29)30)26-16-14-25(15-17-26)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGRAIZFVKUQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone](/img/structure/B2954393.png)

![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)

![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)